Lumirubin XIII is a significant compound derived from the photo-oxidation of bilirubin, a pigment formed from the breakdown of hemoglobin. This compound has garnered attention due to its potential therapeutic applications, particularly in treating conditions such as neonatal jaundice. Lumirubin XIII is classified as a structural isomer of bilirubin and is primarily recognized for its biological activities, which differ from those of its parent compound.
Lumirubin XIII is synthesized through the photochemical transformation of unconjugated bilirubin. The process typically involves exposure to specific wavelengths of light, resulting in structural modifications that yield lumirubin as a primary product. This compound falls under the category of photo-oxidation products and is classified within the broader group of bilirubin derivatives.
The synthesis of lumirubin XIII can be achieved through various methods, with the most common involving photochemical reactions. A typical procedure includes:
Lumirubin XIII possesses a complex tetracyclic structure similar to that of bilirubin but with distinct modifications that affect its chemical properties and biological activity. The molecular formula for lumirubin XIII is typically represented as C₃₆H₄₂N₄O₆S, reflecting its unique composition.
Lumirubin XIII participates in various chemical reactions that are crucial for its biological activity:
The mechanism by which lumirubin XIII exerts its biological effects involves several pathways:
Lumirubin XIII exhibits several notable physical and chemical properties:
Lumirubin XIII has several promising applications in scientific research:
The serendipitous discovery by Cremer et al. in 1958 that sunlight reduces neonatal jaundice ignited a therapeutic revolution [8]. Early phototherapy devices employed broad-spectrum white light, but research by Ennever, McDonagh, and colleagues in the 1980s revealed that blue-green light (460-490 nm) maximally targets bilirubin’s absorption peak (458 nm) [6] [10]. This wavelength specificity was pivotal because bilirubin’s tetrapyrrole structure undergoes distinct photochemical transformations when excited by specific photons. By 1987, lumirubin was identified as the dominant photoproduct responsible for bilirubin elimination during phototherapy, accounting for >20% of excreted derivatives in duodenal bile aspirates [5]. The evolution from fluorescent tubes to light-emitting diodes (LEDs) enabled precise spectral control, with modern devices delivering irradiances >30 μW/cm²/nm within the 460-490 nm band [8].
Table 2: Structural and Configurational Isomers of Bilirubin
Isomer Type | Notation | Reversibility | Excretion Pathway | Relative Lipophilicity |
---|---|---|---|---|
Native | 4Z,15Z-bilirubin (ZZ) | N/A | Requires conjugation | High |
Configurational | 4Z,15E-bilirubin (ZE) | Reversible | Bile (slow) | Moderate |
Configurational | 4E,15Z-bilirubin (EZ) | Reversible | Bile (slow) | Moderate |
Structural | EZ-Lumirubin (LR) | Irreversible | Bile/urine (rapid) | Low |
Bilirubin’s photoisomerization exploits its intramolecular hydrogen bonding network and vinyl group reactivity [2]. Native bilirubin (4Z,15Z-bilirubin IXα) exists in a rigid "ridge-tile" conformation stabilized by six hydrogen bonds, rendering it insoluble in aqueous media . Under blue-green light:
Table 3: Molecular Properties of Lumirubin XIII
Property | Value | Significance |
---|---|---|
IUPAC Name | 3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.0³,⁷]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | Systematic nomenclature |
CAS No. | 83664-21-5 | Unique chemical identifier |
Molecular Formula | C₃₃H₃₆N₄O₆ | Distinct from bilirubin isomers |
Molecular Weight | 584.673 g/mol | Confirmed via mass spectrometry |
XLogP3 | 1.4 | Lower lipophilicity vs. ZZ-bilirubin (3.0) |
Water Solubility | Soluble (via carboxylate groups) | Facilitates renal/biliary excretion |
Lumirubin XIII (EZ-cyclobilirubin) is defined by its bicyclic dipyrrole core and irreversible formation pathway [2] . Its significance lies in three biochemical attributes:
Table 4: Photoisomer Distribution During Phototherapy
Parameter | Blue Light (459 nm) | Turquoise Light (497 nm) | Biological Implication |
---|---|---|---|
Z,E-bilirubin | ↑↑↑ (23% of total isomers) | ↑ (14% of total isomers) | Slow excretion, enterohepatic recirculation |
E,Z-bilirubin | ↑ | ↑↑ | Moderate excretion |
E,Z-lumirubin | No significant difference | No significant difference | Rapid renal clearance |
Total bilirubin decline rate | Comparable | Comparable | Lumirubin drives efficacy |
Lumirubin dominates bilirubin elimination via two physiological pathways:
Wavelength optimization enhances lumirubin yield:
Clinical impact is profound:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7